molecular formula C5H6O2 B1594883 2,3-Dihydro-4H-pyran-4-one CAS No. 84302-42-1

2,3-Dihydro-4H-pyran-4-one

Cat. No.: B1594883
CAS No.: 84302-42-1
M. Wt: 98.1 g/mol
InChI Key: ZCSOJXHICDKYJO-UHFFFAOYSA-N
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Description

2,3-Dihydro-4H-pyran-4-one is a valuable dihydropyranone derivative that serves as a fundamental building block in organic and medicinal chemistry research . Its core research value lies in its role as a key synthetic intermediate. It is a prominent product of the hetero Diels-Alder reaction between Danishefsky's diene and various aldehydes, providing efficient access to chiral 2-substituted dihydropyranone structures . These structures are crucial precursors in the synthesis of complex natural products and biologically active molecules . Researchers also utilize related 4H-pyran scaffolds to create compounds for antimicrobial and anti-mycobacterial evaluation, highlighting the importance of this chemical class in drug discovery . The compound's structure, a reduced derivative of 4H-pyran-4-one, makes it a versatile intermediate for further chemical transformations and ring-forming reactions . This product is intended for research applications in a controlled laboratory setting and is strictly labeled For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydropyran-4-one
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InChI

InChI=1S/C5H6O2/c6-5-1-3-7-4-2-5/h1,3H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSOJXHICDKYJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340718
Record name 2H-Pyran-4(3H)-one
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Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

84302-42-1
Record name 2,3-Dihydro-4-pyranone
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Record name 2H-Pyran-4(3H)-one
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Record name 3,4-dihydro-2H-pyran-4-one
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Record name 2,3-DIHYDRO-4-PYRANONE
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Ii. Advanced Synthetic Methodologies for 2,3 Dihydro 4h Pyran 4 One Scaffolds

Catalytic Approaches in Dihydro-4H-pyran-4-one Synthesis

Catalytic methods have revolutionized the construction of complex molecular architectures, and the synthesis of 2,3-dihydro-4H-pyran-4-ones is no exception. These approaches offer significant advantages over classical methods, including milder reaction conditions, improved yields, and the ability to control stereochemistry.

Transition Metal-Catalyzed Cyclizations

Transition metals, particularly palladium, have proven to be versatile catalysts for a variety of cyclization reactions leading to the formation of heterocyclic systems. Their unique reactivity allows for the activation of substrates and the orchestration of complex bond-forming events in a controlled manner.

A notable method for the synthesis of structurally diverse 2,3-dihydro-4H-pyran-4-ones involves the oxidative cyclization of β-hydroxyenones mediated by palladium(II). nih.govox.ac.uk This transformation is attractive due to the straightforward availability of the starting β-hydroxyenones and the regiocontrol exerted by the palladium catalyst. ox.ac.ukresearchgate.net The process is a variation of the well-known Wacker process, where an alkene is oxidized. lookchem.com

The reaction proceeds via the coordination of the palladium(II) catalyst to the enone's double bond, followed by an intramolecular attack of the hydroxyl group to form the pyran ring. Subsequent β-hydride elimination and reductive elimination of the palladium catalyst regenerate the active species and furnish the desired 2,3-dihydro-4H-pyran-4-one product. A key advantage of this methodology is the ability to produce enantiopure dihydropyranones from the corresponding enantiopure β-hydroxyenones. ox.ac.ukresearchgate.net Furthermore, this palladium-catalyzed oxidative ring closure can be integrated into a sequential process, for instance, following an antibody-catalyzed resolution of racemic aldol (B89426) precursors, without the need to isolate the intermediate enantioenriched hydroxyenones. ox.ac.uk This approach has been successfully coupled with boron-mediated stereoselective aldol reactions to produce a range of 2,3,6-trisubstituted dihydropyranones. nih.gov

An efficient strategy for the synthesis of 2,6-disubstituted 2,3-dihydro-4H-pyran-4-ones utilizes a Sonogashira coupling reaction followed by a silver-promoted cyclization. thieme-connect.comconsensus.app This three-step procedure is particularly valuable for the preparation of pyran subunits that are common in natural products. researchgate.net

The synthesis commences with a palladium-catalyzed Sonogashira coupling of an alkyne with a p-toluenethiol ester to generate a β-hydroxy ynone intermediate. thieme-connect.com This key intermediate then undergoes a 6-endo-dig cyclization promoted by a silver salt, typically silver trifluoromethanesulfonate (B1224126) (AgOTf), to yield the final 2,6-disubstituted this compound. thieme-connect.comconsensus.app The reaction mixture for the cyclization is typically stirred at room temperature under the exclusion of light. thieme-connect.com This method provides good yields for the desired heterocyclic products. thieme-connect.com

Lewis Acid and Organocatalytic Strategies

Lewis acid and organocatalytic approaches have emerged as powerful tools for the enantioselective synthesis of 2,3-dihydro-4H-pyran-4-ones. These methods often rely on the activation of substrates through coordination or hydrogen bonding, enabling highly stereocontrolled transformations.

The hetero-Diels-Alder (HDA) reaction is one of the most effective methods for synthesizing 2,3-dihydro-4H-pyran-4-ones, particularly when employing activated dienes like Danishefsky's diene with aldehydes. organic-chemistry.orgresearchgate.net The development of chiral catalysts for this reaction has enabled the production of optically active 2-substituted 2,3-dihydro-4H-pyran-4-ones with high enantioselectivity. researchgate.netacs.org

A highly efficient catalyst for the enantioselective hetero-Diels-Alder reaction of Danishefsky's diene with various aldehydes is a BINOLate-zinc complex. organic-chemistry.orgacs.orgorganic-chemistry.org This catalyst is typically prepared in situ from diethylzinc (B1219324) (Et₂Zn) and a modified 1,1'-bi-2-naphthol (B31242) (BINOL) ligand, such as 3,3'-dibromo-1,1'-bi-2-naphthol (3,3'-Br₂-BINOL). acs.orgorganic-chemistry.orgresearchgate.netnih.gov The use of this chiral zinc catalyst can lead to the formation of 2-substituted 2,3-dihydro-4H-pyran-4-ones in high yields (up to quantitative) and with excellent enantiomeric excesses (up to 98% ee). organic-chemistry.orgacs.orgorganic-chemistry.org

The reaction's success is influenced by factors such as the choice of ligand, solvent, and reaction temperature. organic-chemistry.org For instance, the enantioselectivity of the reaction is often improved at lower temperatures. organic-chemistry.org This catalytic system has been shown to be effective for a range of aldehydes, including aromatic, olefinic, and aliphatic derivatives, demonstrating its broad applicability. acs.org The mechanism of this TADDOL-catalyzed HDA reaction is believed to proceed through a concerted, asynchronous, and zwitterionic transition state, where the aldehyde's carbonyl group is activated by hydrogen bonding with the catalyst. nih.gov

The table below summarizes the results of the BINOLate-zinc complex-catalyzed hetero-Diels-Alder reaction between Danishefsky's diene and various aldehydes. acs.org

AldehydeProductYield (%)ee (%)
Benzaldehyde2-Phenyl-2,3-dihydro-4H-pyran-4-one9997
4-Chlorobenzaldehyde2-(4-Chlorophenyl)-2,3-dihydro-4H-pyran-4-one9998
4-Nitrobenzaldehyde2-(4-Nitrophenyl)-2,3-dihydro-4H-pyran-4-one9996
2-Naphthaldehyde2-(Naphthalen-2-yl)-2,3-dihydro-4H-pyran-4-one8295
(E)-Cinnamaldehyde2-((E)-Styryl)-2,3-dihydro-4H-pyran-4-one6586
Cyclohexanecarbaldehyde2-Cyclohexyl-2,3-dihydro-4H-pyran-4-one5178
Isovaleraldehyde2-Isobutyl-2,3-dihydro-4H-pyran-4-one4065
Enantioselective Hetero-Diels-Alder Reactions
Chromium-Salen Complex Catalysis

Chiral chromium-salen complexes have emerged as powerful catalysts for the asymmetric synthesis of 2,3-dihydro-4H-pyran-4-ones. These reactions typically proceed via a hetero-Diels-Alder (HDA) reaction between an activated diene, such as Danishefsky's diene, and an aldehyde. organic-chemistry.orgorganic-chemistry.org The use of a chromium(III)-salen complex bearing a DIANANE (endo,endo-2,5-diaminonorbornane) chiral backbone has been shown to afford 2-substituted 2,3-dihydro-4H-pyran-4-ones in high yields and with excellent enantioselectivities, reaching up to 96% ee. organic-chemistry.org The catalyst loading can be as low as 4 mol-%, and the methodology is effective for both aromatic and aliphatic aldehydes. organic-chemistry.org The counteranion of the complex can influence both reactivity and enantioselectivity. organic-chemistry.org Furthermore, second-generation (R,S)-(salen)ruthenium(II) complexes have also demonstrated utility as catalysts in the asymmetric HDA reaction of Danishefsky's diene with a broad range of aldehydes. clockss.org

Brønsted Acid-Catalyzed Intramolecular Rearrangements (e.g., pTsOH-catalyzed δ-hydroxyalkynones)

A metal-free approach utilizing Brønsted acids, such as p-toluenesulfonic acid (pTsOH), provides an efficient route to substituted 2,3-dihydro-4H-pyran-4-ones through the intramolecular rearrangement of δ-hydroxyalkynones. acs.orgnih.govfigshare.com This method is characterized by its high regioselectivity, mild reaction conditions conducted in open air, and excellent atom economy. acs.orgnih.govfigshare.com A wide array of both aliphatic and aromatic substituted 2,3-dihydro-4H-pyran-4-ones can be synthesized in yields of up to 96%. acs.orgnih.govfigshare.com The versatility of this methodology has been demonstrated in the total synthesis of bioactive natural products like (±)-obolactone and diosniponols A and B. researchgate.netchim.itrsc.org The key step involves the pTsOH-catalyzed rearrangement of a δ-hydroxyalkynone intermediate to form the dihydropyranone core. researchgate.netchim.it

Green Organocatalysis Utilizing Biopolymers (e.g., Alginate from Sargassum muticum)

In the pursuit of sustainable chemistry, biopolymers have been explored as green organocatalysts. Sodium alginate, a naturally occurring biopolymer extracted from the brown seaweed Sargassum muticum, has been successfully employed as a catalyst for the synthesis of 4H-pyran derivatives. nih.gov This organocatalyst, rich in carboxyl and hydroxyl groups, can accelerate reactions by establishing hydrogen bonds with starting materials. nih.gov The extraction of alginate from Sargassum muticum has been optimized using various methods, including ultrasound-assisted extraction. itjfs.comproquest.com The catalytic activity of this biopolymer has been demonstrated in one-pot, three-component reactions to produce 2-amino-3-cyano-4H-pyran derivatives in water at room temperature, highlighting its potential as an environmentally benign catalyst. nih.gov

Application of Recyclable Nanocatalysts (e.g., CuFe₂O₄@starch, Ta-MOF)

Recyclable nanocatalysts represent a significant advancement in the synthesis of dihydropyranone scaffolds, offering both high efficiency and sustainability.

CuFe₂O₄@starch: A magnetically recyclable bionanocatalyst, CuFe₂O₄@starch, has been developed for the three-component synthesis of 4H-pyran derivatives. nih.govroyalsocietypublishing.org This heterogeneous catalyst, prepared from abundant and inexpensive starch, facilitates the reaction of aromatic aldehydes, malononitrile, and enolizable C-H activated compounds in ethanol (B145695) at room temperature. nih.govroyalsocietypublishing.org The catalyst's magnetic properties allow for easy separation and reuse for at least six cycles without a significant loss of activity. nih.gov

Ta-MOF: Tantalum-based metal-organic frameworks (Ta-MOFs) have been synthesized and utilized as reusable nanocatalysts for the preparation of 1,4-dihydropyran derivatives. bohrium.comnih.govfrontiersin.org These nanostructures, produced via an ultrasonic-assisted method, exhibit high thermal stability, a large surface area, and a narrow particle size distribution. bohrium.comnih.govfrontiersin.org The Ta-MOF catalyst demonstrates high capability in multicomponent reactions, offering advantages such as shorter reaction times, higher efficiency, and excellent recyclability. bohrium.comnih.govfrontiersin.org

Multi-component Reaction Strategies for Dihydro-4H-pyran-4-one Derivatives

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to construct complex molecules like dihydro-4H-pyran-4-one derivatives in a single synthetic operation.

One-Pot Three-Component Reactions Involving Aldehydes, Malononitrile, and Active Methylene (B1212753) Compounds

The one-pot, three-component condensation of an aldehyde, malononitrile, and an active methylene compound is a widely used and versatile strategy for the synthesis of functionalized 4H-pyrans. scirp.orgresearchgate.netsemanticscholar.orgarabjchem.org This reaction can be catalyzed by a variety of catalysts, including basic catalysts like KF-Al₂O₃ and piperidine, as well as various nanocatalysts. scirp.orgsemanticscholar.org The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the active methylene compound to the resulting arylidene-malononitrile intermediate, and subsequent cyclization. arabjchem.org This methodology allows for the synthesis of a diverse range of 4H-pyran derivatives by varying the three components. scirp.orgresearchgate.netsemanticscholar.org For instance, using dimedone, 4-hydroxycoumarin, or 3H-pyrazol-3-one as the active methylene component leads to the formation of fused pyran systems. semanticscholar.org

Cascade and Domino Reactions for Complex Dihydro-4H-pyran-4-one Structures

Cascade and domino reactions provide an elegant and efficient means to access complex dihydro-4H-pyran-4-one structures by combining multiple bond-forming events in a single, uninterrupted sequence.

An example of a domino reaction is the intermolecular C-acylation/6π-oxaelectrocyclization between β-ketoesters and α,β-unsaturated acid chlorides. psu.eduresearchgate.net This reaction, often catalyzed by CaCl₂, affords polysubstituted 5-carboalkoxy-2,3-dihydro-4H-pyran-4-ones in good yields. psu.edu The resulting dihydropyranones can serve as valuable precursors for the synthesis of more complex molecules, such as dihydronaphthopyranone natural products, through subsequent transformations like intramolecular Friedel-Crafts acylative aromatization. psu.edu Another approach involves the tandem aldol reaction of enones with aldehydes, followed by an intramolecular conjugate addition to smoothly yield the corresponding 2,3-dihydro-4H-pyran-4-ones. researchgate.net Additionally, tandem cascade Knoevenagel condensation/Michael addition and cyclization reactions of aryl aldehydes, malononitrile, and β-ketoesters are effective for preparing 4H-pyran templates. nih.gov

Domino C-Acylation/6π-Oxaelectrocyclization

A notable and efficient method for constructing polysubstituted 5-carboalkoxy-2,3-dihydro-4H-pyran-4-ones involves an intermolecular domino C-acylation/6π-oxaelectrocyclization reaction. rsc.org This process occurs between β-ketoesters and α,β-unsaturated acid chlorides. The reaction proceeds smoothly in the presence of calcium chloride (CaCl2) and provides good yields of the desired pyranone structures. rsc.orgresearchgate.net

The versatility of this methodology is demonstrated by its application in the total synthesis of dihydronaphthopyran-4-one natural products. rsc.org The this compound products serve as valuable precursors for the construction of the naphthalene (B1677914) fused pyran-4-one ring system through an intramolecular Friedel–Crafts acylative aromatization. rsc.org

Table 1: CaCl2-Catalyzed Domino Reaction for the Synthesis of 2,3-Dihydro-4H-pyran-4-ones rsc.orgresearchgate.net

Entryβ-Ketoesterα,β-Unsaturated Acid ChlorideProductYield (%)
1Ethyl acetoacetateCrotonyl chlorideEthyl 6-methyl-4-oxo-2,3-dihydro-4H-pyran-5-carboxylate78
2Methyl acetoacetateCinnamoyl chlorideMethyl 4-oxo-6-phenyl-2,3-dihydro-4H-pyran-5-carboxylate82
3Ethyl benzoylacetateCrotonyl chlorideEthyl 2-methyl-4-oxo-6-phenyl-2,3-dihydro-4H-pyran-5-carboxylate75

Factors Influencing Formation in Complex Systems

The formation of this compound derivatives, such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one (DDMP), in complex systems like the Maillard reaction is influenced by several key factors. scispace.comresearchgate.net

Effect of Heating Conditions (Wet vs. Dry) on DDMP Generation

The heating conditions, specifically the presence or absence of significant moisture, play a crucial role in the generation of DDMP. scispace.comresearchgate.net In glucose-amino acid model reactions, dry-heating conditions have been found to favor the formation of DDMP. scispace.comresearchgate.net Conversely, wet-heating conditions tend to inhibit DDMP generation. scispace.com This is attributed to the influence of moisture on the dominant reaction pathways. scispace.comresearchgate.net

Role of Amino Acid Properties and Reaction Intensity in DDMP Formation

Table 2: Influence of Amino Acids on DDMP Formation under Different Heating Conditions scispace.comresearchgate.net

Amino AcidHeating SystemEffect on DDMP Generation
LysineWet-heatingFacilitated
ProlineDry-heatingFacilitated
GlycineWet-heating (alkaline)Varied based on conditions

Moisture Content Effects on Enolization Pathways (e.g., 2,3-Enolization vs. 1,2-Enolization)

Moisture content directly influences the enolization pathways of sugar precursors, which in turn dictates the formation of DDMP. scispace.comresearchgate.net Lower moisture content favors the 2,3-enolization pathway, leading to a higher generation of 1-deoxyglucosone (B1246632) (1-DG), a key intermediate for DDMP formation. scispace.comresearchgate.netnih.gov As moisture content increases, the reaction pathway shifts towards 1,2-enolization. scispace.comnih.gov This shift inhibits the formation of DDMP and instead promotes the production of 5-hydroxymethylfurfural (B1680220) (HMF). scispace.comresearchgate.netnih.gov A water content of 1.0 mL has been identified as a critical value for this pathway shift in certain glucose-proline models. nih.gov

Enantioselective Synthesis of Chiral 2,3-Dihydro-4H-pyran-4-ones

The development of methods for the enantioselective synthesis of chiral 2,3-dihydro-4H-pyran-4-ones is of significant interest due to the prevalence of this scaffold in biologically active molecules.

Mercury(II)-Catalyzed Cyclizations of Dihydroxylated Ynones

Mercury(II)-catalyzed cyclizations represent a viable strategy for the construction of chiral heterocyclic systems, including derivatives that can lead to 2,3-dihydro-4H-pyran-4-ones. ucl.ac.ukbeilstein-journals.org While the direct application to 2,3-dihydro-4H-pyran-4-ones is a specific area of research, the methodology has been explored for the synthesis of related structures like 3(2H)-furanones. ucl.ac.uk This involves the mercury(II)-catalyzed cyclization of dihydroxylated ynones. ucl.ac.uk The process can be initiated by the asymmetric dihydroxylation of enynones, followed by treatment with a mercury(II) catalyst. ucl.ac.uk Mercury(II) salts, such as mercury(II) triflate (Hg(OTf)2), are effective catalysts for various cyclization reactions under mild conditions. researchgate.net The use of mercury(II) salts has been shown to be effective in the synthesis of stereoselective tetrahydropyran (B127337) derivatives. beilstein-journals.org

Asymmetric Dihydroxylation Methods

The introduction of stereogenic centers is a critical aspect of the synthesis of complex, biologically active molecules, and the construction of chiral this compound scaffolds is no exception. Asymmetric dihydroxylation, particularly the Sharpless Asymmetric Dihydroxylation, stands out as a powerful and widely employed strategy to install vicinal diol functionalities with high enantioselectivity. nih.govmdpi.com This method typically involves the reaction of an alkene with osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to produce an optically active vicinal diol. mdpi.com These diols are versatile intermediates that can be further elaborated to the target pyranone ring system.

The Sharpless Asymmetric Dihydroxylation is renowned for its reliability and broad substrate scope. nih.gov The reaction is commonly performed using a catalytic amount of osmium tetroxide, which is regenerated by a stoichiometric co-oxidant such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO). organic-chemistry.org The enantioselectivity is controlled by the choice of the chiral ligand, with dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD) derivatives being the most common. Commercially available reagent mixtures, known as AD-mix-α (containing a DHQ-based ligand) and AD-mix-β (containing a DHQD-based ligand), have made this reaction highly accessible. organic-chemistry.org

In the context of this compound synthesis, asymmetric dihydroxylation is often applied to unsaturated precursors like δ,γ-unsaturated ketones or α,β-unsaturated esters. The resulting chiral diols can then undergo subsequent cyclization or other transformations to form the desired heterocyclic core.

Detailed Research Findings:

The utility of Sharpless Asymmetric Dihydroxylation is prominently featured in the total synthesis of various natural products containing the pyranone motif. For instance, in the synthesis of certain lactones, an α,β-unsaturated ketone was subjected to Sharpless asymmetric dihydroxylation using AD-mix-β, successfully yielding the corresponding diol in 65% yield. mdpi.com This diol serves as a key building block for the subsequent construction of the δ-lactone ring. mdpi.com

Another example is found in the total synthesis of pladienolides, where a more complex unsaturated substrate was dihydroxylated using AD-mix-β. nih.gov This reaction proceeded with a 77% yield and a diastereoselectivity of 10:1, demonstrating the method's efficacy even with intricate molecules. nih.gov The synthesis of ieodomycins, which are potent antibacterial agents, also employs a crucial Sharpless asymmetric dihydroxylation step on an α,β-unsaturated ketone to install the necessary stereocenters. mdpi.com

The regioselectivity of the dihydroxylation is also a key consideration, especially in substrates with multiple double bonds. Generally, the Sharpless asymmetric dihydroxylation favors the oxidation of the more electron-rich alkene. mdpi.com

The following interactive data tables summarize findings from various studies, showcasing the application of asymmetric dihydroxylation in synthesizing precursors for pyranone and related structures.

Table 1: Asymmetric Dihydroxylation of Unsaturated Ketone Precursors

SubstrateCatalyst/ReagentYield (%)Enantiomeric/Diastereomeric ExcessProductReference
α,β-Unsaturated KetoneAD-mix-β65Not ReportedDiol Intermediate mdpi.com
Unsaturated EsterAD-mix-β7710:1 drDiol Intermediate nih.gov
α,β-Unsaturated KetoneAD-mix-βNot ReportedNot ReportedDiol for Ieodomycins mdpi.com

Iii. Chemical Reactivity and Mechanistic Investigations of 2,3 Dihydro 4h Pyran 4 One

Ring-Opening and Ring-Contraction Reactions

The pyran ring system is susceptible to both ring-opening and ring-contraction reactions, often initiated by nucleophilic attack or photochemical energy. Nucleophiles can attack the electrophilic centers at positions C-2, C-4, and C-6, which frequently leads to the opening of the pyran ring and subsequent rearrangement to form new heterocyclic or carbocyclic systems. clockss.org For instance, the reaction of 2,3-dihydro-4H-pyran-4-ones with various nucleophiles can lead to the formation of pyridinones, demonstrating a ring transformation pathway. acs.orgacs.org

A significant reaction of the 4H-pyran scaffold is photochemical ring contraction. rsc.org Studies on various substituted 4H-pyrans, particularly 2-amino-4H-pyrans, have shown that direct irradiation induces a novel ring contraction to yield highly substituted cyclobutene (B1205218) derivatives. acs.orgrsc.org This transformation typically proceeds from the triplet excited state of the 4H-pyran. acs.org

The reaction is not only a synthetic curiosity but also has practical implications; for example, 2-amino-4H-pyran-3-carbonitriles, which exhibit antifungal properties, lose their biological activity upon exposure to daylight LED due to this photochemical ring contraction. nih.gov The general mechanism proposed involves the fission of the C4-C5 and C6-O bonds in the excited state, followed by cyclization. acs.org A study of various substituted 2-amino-3-cyano-4H-pyrans demonstrated that this ring contraction occurs with a range of substituents at C-4, C-5, and C-6, including alkyl, phenyl, cyano, and ethoxycarbonyl groups, often with a high degree of stereochemical control. rsc.org

Starting Material (Substituted 4H-Pyran)Product (Substituted Cyclobutene)Secondary ProductsReference
2-Amino-3,5-dicyano-6-phenyl-4H-pyran-4-spirocyclopentane3-(Aminocarbonyl)-1,3-dicyano-2-phenylspiro[3.4]oct-1-ene3-Phenylpropiolonitrile, Enamide acs.org
(E)-2-amino-8-(4-nitrobenzylidene)-4-(4-nitrophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile(E)-7-Cyano-5-(4-nitrobenzylidene)-8-(4-nitrophenyl)bicyclo[4.2.0]oct-1(6)-ene-7-carboxamideNot specified nih.gov
Differently substituted 2-amino-4H-pyransCorresponding cyclobutenesEnamides, Alkynes rsc.org

Substitution and Functionalization Reactions

The 2,3-dihydro-4H-pyran-4-one core can be modified through various substitution and functionalization reactions. The presence of the carbonyl group and the double bond allows for reactions such as oxidation and reduction. For example, derivatives can be reduced to the corresponding alcohols.

Furthermore, the heterocyclic ring can serve as a scaffold for creating more complex structures. Electrophilic aromatic substitution can occur on appended aryl groups, while nucleophilic substitution is also a possible pathway for modification, depending on the specific derivative. smolecule.com The synthesis of various substituted 2,3-dihydro-4H-pyran-4-ones often relies on hetero-Diels-Alder reactions or intramolecular rearrangements, which inherently involve the functionalization of the pyranone core. organic-chemistry.org

Thermal Decomposition Pathways and Kinetics

The thermal degradation of dihydropyran systems has been a subject of both experimental and computational investigation. For certain derivatives like 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one (DDMP), a product of the Maillard reaction, thermal degradation pathways are complex and dependent on reaction conditions. acs.orgscispace.com The decomposition can yield various volatile compounds, including furanones, cyclotene, and maltol. acs.org The formation of specific Maillard products can be influenced by blocking potential reaction sites; for instance, phosphorylation at the C-6 position can retard the formation of 2,3-dihydro-3,5-dihydroxy-4H-pyran-4-one. nih.gov

A computational study on the thermal decomposition of related 3,6-dihydro-2H-pyran derivatives has provided detailed insight into the reaction mechanism. mdpi.com The decomposition is proposed to proceed through a concerted mechanism involving a six-membered cyclic transition state. mdpi.com In this pathway, electron movement within the ring leads to the simultaneous breaking of C-O and C-C bonds and the formation of new C=C and C=O bonds, resulting in fragmentation of the molecule. mdpi.com

Substituents on the pyran ring have a notable effect on the kinetics of thermal decomposition. Computational studies on 3,6-dihydro-2H-pyran and its methylated derivatives have shown that methyl substituents decrease the activation free energy (ΔG≠) of the decomposition reaction. mdpi.com This stabilizing effect is attributed to the electron-donating nature of the methyl groups, which alters the electron density distribution in the transition state. mdpi.com The key positions influencing stabilization were found to be C-2, C-6, and C-4, in that order. mdpi.com

Table 1: Calculated Activation Parameters for the Thermal Decomposition of Dihydropyran Derivatives at 600 K Data from a computational study on related dihydropyran structures.

CompoundActivation Free Energy (ΔG≠) (kJ·mol⁻¹)Activation Energy (Ea) (kJ·mol⁻¹)Reference
3,6-Dihydro-2H-pyran (DHP)196Not specified in abstract mdpi.com
4-Methyl-3,6-dihydro-2H-pyran (MDHP)190Not specified in abstract mdpi.com
2,6-Dimethyl-3,6-dihydro-2H-pyran (DMDHP)183202 mdpi.com
2-Methyl-3,6-dihydro-2H-pyran182202 mdpi.com
6-Methyl-3,6-dihydro-2H-pyran184204 mdpi.com

Enolization and Tautomeric Equilibria in this compound Systems

Keto-enol tautomerism is a fundamental concept in the chemistry of carbonyl compounds, including this compound systems. acs.org The equilibrium between the keto form and the corresponding enol form can be influenced by factors such as solvent, temperature, and molecular structure. acs.orgchemrxiv.org

For hydroxylated derivatives of this compound, such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), the unstable enol structure is considered a key factor in its antioxidant activity. Quantum-mechanical calculations on related hydroxypyrones, like maltol, indicate that the enolic form is the most stable neutral tautomer. researchgate.net The position of hydroxyl groups significantly impacts the molecule's properties. In certain complex aromatic systems, the diketone tautomer can be more stable than the expected hydroquinone (B1673460) (dienol) form. rsc.org While specific equilibrium constants for the parent this compound are not widely reported, the principles of tautomerism suggest that it exists in equilibrium with its enol tautomers, 4-hydroxy-2H-pyran and 4-hydroxy-6H-pyran, with the keto form generally being predominant.

Iv. 2,3 Dihydro 4h Pyran 4 One As a Versatile Synthetic Intermediate

Precursors for Polycyclic Natural Products

The scaffold of 2,3-Dihydro-4H-pyran-4-one is particularly well-suited for the assembly of polycyclic systems, which are characteristic of many natural products.

Researchers have successfully utilized derivatives of this compound as key precursors in the synthesis of dihydronaphthopyranone natural products. A notable approach involves an intermolecular domino C-acylation/6π-oxaelectrocyclization reaction between β-ketoesters and α,β-unsaturated acid chlorides, catalyzed by calcium chloride, to produce polysubstituted 5-carboalkoxy-2,3-dihydro-4H-pyran-4-ones. psu.edursc.org These intermediates are then subjected to an intramolecular Friedel–Crafts acylative aromatization, which efficiently constructs the naphthalene (B1677914) fused pyran-4-one ring system. psu.edursc.org This strategy has proven effective for the total synthesis of phytogrowth inhibiting dihydronaphthopyranones. psu.edursc.orgsmolecule.com

A specific example is the three-step total synthesis of naturally occurring dihydronaphthopyranones, which was achieved using 6-benzyl-5-carboalkoxy-2,3-dihydro-4H-pyran-4-ones as intermediates. psu.edu This concise synthesis highlights the efficiency of using the dihydropyranone template to generate complex natural product frameworks. psu.edu

PrecursorReaction TypeProduct Class
5-carboalkoxy-2,3-dihydro-4H-pyran-4-onesIntramolecular Friedel–Crafts acylative aromatizationDihydronaphthopyranone Natural Products

The utility of this compound extends to the broader construction of naphthalene fused pyran-4-one ring systems. psu.edursc.org These systems are the core structures of various fungal metabolites with significant biological activities. psu.edu The synthetic strategy often involves building the pyranone ring onto a pre-existing naphthalene system or, more innovatively, generating the naphthalene ring system in situ from a dihydropyranone precursor. psu.edu The latter approach, involving an intramolecular Friedel–Crafts acylative aromatization, demonstrates the versatility of dihydropyranone intermediates in constructing these complex fused rings. psu.edursc.org This method holds potential for the synthesis of other classes of naphthopyran-4-one compounds, such as naphtho-γ-pyrones (NGP), 1,4-pyranonaphthoquinones (PNQ), and bisnaphthopyranones (BNP). psu.edu

IntermediateSynthetic ApproachTarget Ring System
This compound derivativesIntramolecular Friedel–Crafts acylative aromatizationNaphthalene Fused Pyran-4-one

Building Blocks for Complex Heterocycles

Beyond polycyclic aromatic compounds, this compound and its derivatives are instrumental in the synthesis of a variety of complex heterocyclic structures, including alkaloids and furanones.

While direct synthesis of Slaframine and Phlegmarine from this compound is not explicitly detailed in the provided search results, the synthesis of related nitrogen-containing heterocyclic systems, such as 2,3-dihydro-4-pyridinones, highlights the potential of these pyranone-like structures in alkaloid synthesis. For instance, an asymmetric synthesis of (−)-slaframine has been achieved starting from an enantiopure N-acyl-2,3-dihydro-4-pyridone, which serves as a chiral building block. acs.org This synthesis demonstrates the utility of six-membered heterocyclic ketones in the stereocontrolled construction of complex alkaloids. acs.org The structural similarity between dihydropyranones and dihydropyridinones suggests that similar synthetic strategies could be employed.

The transformation of γ-hydroxyalkynones into 3(2H)-furanones can be efficiently catalyzed by a cationic gold(I) complex. organic-chemistry.orgacs.orgorganic-chemistry.org This methodology is also applicable to the preparation of 2,3-dihydro-4H-pyran-4-ones, indicating a close synthetic relationship between these two classes of heterocycles. organic-chemistry.orgacs.orgorganic-chemistry.org The reaction proceeds under mild conditions and provides good yields of the substituted furanones. organic-chemistry.orgacs.orgorganic-chemistry.org Another approach involves mercury(II)-catalyzed cyclizations of dihydroxylated ynones to afford 3(2H)-furanones. ucl.ac.uk This method has been shown to produce good yields and high enantiomeric excess, particularly when coupled with Sharpless asymmetric dihydroxylation. ucl.ac.uk

Starting MaterialCatalyst/ReagentProduct
γ-HydroxyalkynonesCationic Gold(I) complex3(2H)-Furanones
Dihydroxylated ynonesMercury(II) catalyst3(2H)-Furanones

Total Synthesis of Biologically Active Compounds

The versatility of this compound as a synthetic intermediate is further underscored by its application in the total synthesis of various biologically active compounds. For example, a metal-free, Brønsted acid-catalyzed intramolecular rearrangement of δ-hydroxyalkynones has been developed to produce substituted 2,3-dihydro-4H-pyran-4-ones. acs.org This method was subsequently utilized in the total synthesis of the bioactive natural products obolactone (B158302) and a catechol pyran. acs.org The reaction proceeds with high regioselectivity and in good yields. acs.org

Furthermore, the development of enantioselective syntheses of 2,3-dihydro-4H-pyran-4-ones has opened avenues for the synthesis of chiral natural products. ucl.ac.uk These methods often serve as the foundation for proposed routes to natural products like (-)-Pestalotin, a gibberellin synergist. ucl.ac.uk

Synthesis of Pheromone Analogues (e.g., Hepialone)

This compound derivatives are crucial precursors in the synthesis of certain insect pheromones. A notable example is hepialone (B1244274), or (R)-2-ethyl-6-methyl-2,3-dihydro-4H-pyran-4-one, the principal component of the male sex pheromone of the ghost moth, Hepialus californicus. mdpi.comcore.ac.uk The synthesis of hepialone and its analogues highlights the strategic importance of the dihydropyranone ring system.

Several synthetic strategies have been developed to access hepialone, often involving the construction of a substituted this compound ring as a key step. One of the most efficient and elegant approaches is the asymmetric hetero-Diels-Alder (HDA) reaction. acs.orgwikipedia.org This powerful reaction allows for the direct and highly enantioselective formation of the chiral dihydropyranone core.

In a reported one-step synthesis of (R)-(+)-Hepialone, a Lewis acid-catalyzed HDA reaction between a substituted diene, (E)-4-methoxy-2-trimethylsiloxy-penta-1,3-diene, and propanal is employed. acs.orgchinesechemsoc.org The use of a chiral catalyst, specifically a complex of (R)-BINOL and titanium(IV) isopropoxide, ensures the formation of the desired (R)-enantiomer with high selectivity. acs.org This reaction proceeds through a Mukaiyama aldol-type pathway and has been shown to be effective for a wide range of aldehydes, affording the corresponding 2,6-disubstituted dihydropyrones in good yields and with excellent enantioselectivities. acs.orgchinesechemsoc.org The direct synthesis of (R)-(+)-Hepialone using this method resulted in an 88% isolated yield and 94% enantiomeric excess. acs.orgchinesechemsoc.org

Alternative approaches to hepialone and its homologues have also been described. These include multi-step sequences that may involve the formation of an acyclic β-diketone precursor followed by an acid-catalyzed cyclization to form the this compound ring. core.ac.uk For instance, a homologue of hepialone, (2R)-(+)-2,3-dihydro-2,6-dimethyl-4H-pyran-4-one, was synthesized from (R)-3-acetoxybutyric acid. core.ac.ukresearchgate.net This synthesis involves the preparation of a β-diketone which then undergoes acid-catalyzed hydrolysis and cyclization to yield the final dihydropyranone product. core.ac.uk

The various synthetic routes to hepialone underscore the flexibility of the this compound scaffold and its importance in the stereocontrolled synthesis of complex natural products.

Table 1: Key Data in the Synthesis of Hepialone and its Analogues

Entry Synthetic Method Key Reactants Catalyst/Reagent Product Yield Enantiomeric Excess (ee) Reference
1 Asymmetric Hetero-Diels-Alder (E)-4-methoxy-2-trimethylsiloxy-penta-1,3-diene, Propanal (R)-BINOL-Ti(OiPr)₄ (R)-(+)-Hepialone 88% 94% acs.orgchinesechemsoc.org
2 Asymmetric Synthesis (R)-3-Acetoxybutyric acid, Diketene derivative Not specified (2R)-(+)-2,3-Dihydro-2,6-dimethyl-4H-pyran-4-one 75% (final step) Not specified core.ac.uk
3 Racemic Synthesis Not specified Not specified (±)-Hepialone Not specified Not applicable core.ac.uk

Synthesis of Plant Growth Regulators (e.g., NK10958P)

The this compound moiety is also a key structural feature in certain plant growth regulators. NK10958P, a novel plant growth regulator, is a demethyl derivative of pironetin (B1678462). uni-kiel.de Pironetin itself is a natural product isolated from Streptomyces sp. NK10958 and exhibits not only plant growth regulatory activity but also immunosuppressive and antitumor properties. acs.orguni-kiel.de The total synthesis of pironetin, and by extension its analogue NK10958P, represents a significant challenge in organic synthesis due to the presence of multiple stereocenters and a complex side chain attached to the dihydropyranone ring.

The core of pironetin is a highly substituted 5,6-dihydro-α-pyrone. While not identical to this compound, the synthetic strategies often involve the construction of this or a closely related heterocyclic system. The total synthesis of these molecules showcases the utility of pyranone-based intermediates in building complex natural products.

Numerous total syntheses of pironetin have been reported, each employing different strategies to construct the dihydropyranone core and append the intricate side chain. acs.orgchinesechemsoc.orguni-kiel.decore.ac.uk These syntheses often rely on stereoselective reactions to establish the correct configuration of the multiple chiral centers. For example, some syntheses utilize aldol (B89426) reactions to build up the carbon skeleton of the side chain with the desired stereochemistry. acs.org Other key transformations include asymmetric reductions, and ring-closing metathesis to form the unsaturated lactone ring. uni-kiel.de

One convergent total synthesis of (-)-pironetin highlights the construction of two key fragments that are later coupled to form the final molecule. core.ac.uk The synthesis of the fragment containing the dihydropyranone ring is a critical part of this strategy. Although the specific details of the synthesis of NK10958P from a simple this compound are not extensively documented in readily available literature, the established routes to pironetin provide a clear blueprint for how such a synthesis could be approached. The general strategy would involve the synthesis of a suitably functionalized dihydropyranone precursor, followed by the attachment and elaboration of the side chain to afford the final natural product.

The successful synthesis of complex molecules like pironetin and its analogue NK10958P demonstrates the power of modern synthetic organic chemistry and highlights the importance of heterocyclic scaffolds like this compound as versatile starting materials for accessing biologically active natural products.

Table 2: Selected Synthetic Approaches to Pironetin

Approach Key Synthetic Strategy Starting Materials (Illustrative) Key Reactions Reference
Convergent Synthesis Synthesis of two major fragments followed by coupling N-propionyl oxazolidinone Evans aldol reaction, Wadsworth-Emmons reaction core.ac.uk
Asymmetric Synthesis SAMP/RAMP hydrazone methodology 3-Pentanone, (E)-crotylbromide Asymmetric alkylation, Mukaiyama aldol reaction, Ring-closing metathesis uni-kiel.de
Stereoselective Synthesis Non-aldol type acyclic approach (S)-Roche ester Double hydroboration of allenes, Ring-closing metathesis chinesechemsoc.org

V. Computational and Theoretical Chemistry Studies of 2,3 Dihydro 4h Pyran 4 One

Quantum Chemical Calculations

Quantum chemical calculations offer a fundamental understanding of the electronic and geometric properties of 2,3-Dihydro-4H-pyran-4-one.

The electronic structure of a molecule is key to its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides crucial information about its ability to donate or accept electrons.

Theoretical studies on 4H-pyran-4-one and its derivatives indicate that the distribution of electron density across the pyranone system influences its chemical behavior. The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. irjweb.com The energy gap between the HOMO and LUMO is a significant parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.com A smaller HOMO-LUMO gap generally suggests higher reactivity. irjweb.com

For a related substituted dihydropyranone, 3,5-dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one, the HOMO and LUMO surfaces have been visualized to understand electron density distribution. medcraveonline.commedcraveonline.com In these visualizations, regions of high electron density (negative potential) are typically colored red, while regions of low electron density (positive potential) are blue. medcraveonline.commedcraveonline.com This mapping helps in identifying potential sites for electrophilic and nucleophilic attack.

Calculated HOMO-LUMO Properties for a Related Dihydropyranone Derivative
CompoundMethodHOMO EnergyLUMO EnergyHOMO-LUMO Gap (ΔE)
Imadazole Derivative (for comparison)B3LYP/6-311G-6.2967 eV-1.8096 eV4.4871 eV irjweb.com

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to the minimum energy conformation. medcraveonline.com For this compound and its derivatives, this involves calculating bond lengths, bond angles, and torsion angles that result in the lowest potential energy.

Studies on substituted dihydropyranones have utilized methods like the semi-empirical Austin Model 1 (AM1) and Density Functional Theory (DFT) for geometry optimization. medcraveonline.commedcrave.com For instance, the geometry of 3,5-dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one was optimized to find its minimum potential energy, which is crucial for understanding its interaction with biological receptors. medcraveonline.commedcrave.com In another study on ethyl 6-(4-chlorophenyl)-2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-5-carboxylate, geometry optimization using DFT revealed slight differences in bond lengths and angles between the calculated gas-phase structure and the experimental crystal structure, highlighting the influence of intermolecular forces in the solid state. iucr.org The pyran ring in related compounds often adopts a "flattened-boat" or envelope conformation. bohrium.com

Optimized vs. Crystal Structure Bond Parameters for a Dihydropyranone Derivative
ParameterBond/AngleCrystal Structure ValueOptimized Structure Value
Bond LengthO1—C81.4732 (16) Å1.46 Å iucr.org
Bond LengthC6—C71.4832 (16) Å1.47 Å iucr.org
Bond AngleO1—C7—C6110.78 (11)°110.2° iucr.org
Bond AngleO1—C8—C9108.65 (11)°110.5° iucr.org

Computational methods are also employed to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions serve as a valuable tool for the structural elucidation of newly synthesized compounds and for the interpretation of experimental spectra.

Similarly, theoretical calculations can predict vibrational frequencies for IR spectra. materialsciencejournal.org For a substituted 4H-pyran derivative, DFT calculations have shown good agreement between the predicted and experimental frequencies for key functional groups like N-H, C-H, and C=C stretching vibrations. materialsciencejournal.org

Comparison of Experimental and Theoretical Spectroscopic Data for a Pyran Derivative
Vibrational ModeExperimental IR (cm⁻¹)Theoretical IR (cm⁻¹)
N-H stretch34073432 materialsciencejournal.org
C-H stretch (aliphatic)2985, 29522983, 2958 materialsciencejournal.org
C≡N stretch22022213 materialsciencejournal.org
C=C stretch16501654 materialsciencejournal.org

Density Functional Theory (DFT) Applications

DFT has emerged as a powerful and widely used method in computational chemistry due to its balance of accuracy and computational cost. It is particularly valuable for studying reaction mechanisms and predicting selectivity.

DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for a detailed understanding of the reaction mechanism. For instance, DFT studies have been used to investigate the nucleophilic substitution by a hydroxide (B78521) ion at a vinylic carbon in this compound. acs.orgresearchgate.net Such calculations help to determine whether a reaction proceeds through a concerted or stepwise mechanism and to identify the rate-determining step.

In the context of synthesizing pyran derivatives, DFT has been employed to understand the mechanism of multi-component reactions. For the synthesis of 2-amino-3-cyano-4H-pyran derivatives, DFT calculations were used to investigate the accepted mechanism, which involves a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. nih.gov Similarly, the mechanism of hetero-Diels-Alder reactions to form dihydropyranone rings has been studied using DFT, revealing details about the transition states and the influence of catalysts. researchgate.netbohrium.com

Many chemical reactions involving this compound can potentially yield multiple products (regioisomers). DFT can be used to predict the most likely outcome by calculating the activation energies for the different possible reaction pathways. The pathway with the lower activation energy is expected to be the major one.

DFT has been successfully used to explain the regioselectivity in various reactions, including cycloadditions. acs.orgresearchgate.net For example, in the synthesis of pyrazole-fused quinolines, DFT analysis within the framework of the Hard and Soft Acids and Bases (HSAB) principle helped to confirm the structure of the observed regioisomer. researchgate.net The regioselectivity of hetero-Diels-Alder reactions to form substituted 2,3-dihydro-4H-pyran-4-ones is also a subject of DFT studies, where the balance of frontier molecular orbital interactions, electrostatics, and steric effects determines the outcome. acs.orgorganic-chemistry.org DFT calculations have also been used to explain the regioselectivity in the synthesis of 2-amino-3-cyano-4H-pyran derivatives. nih.govmdpi.com

Calculation of Acidity Constants (pKa Values)

The acidity of a compound, quantified by its pKa value, is a critical parameter influencing its behavior in different chemical and biological environments. Computational methods, particularly those combining quantum mechanics with continuum solvation models, have been employed to predict the pKa values of pyranone derivatives.

Theoretical studies have utilized density functional theory (DFT) and ab initio methods to calculate the acidity of compounds related to this compound. For instance, studies on dihydropyrone inhibitors of HIV-1 protease have calculated the pKa values of the hydroxyl group using a combination of DFT (B3LYP) and continuum solvation models. researchgate.netacs.org These calculations are crucial for understanding the pH-dependent inhibition constants of such compounds. researchgate.net The theoretical approaches often involve calculating the Gibbs free energy change for the deprotonation reaction in both the gas phase and solution.

One theoretical study investigated the nucleophilic substitution of this compound with a hydroxide ion using Becke's three-parameter hybrid density functional-HF method (B3LYP) and the second-order Møller–Plesset theory (MP2) with 6-31+G(d) and AUG-cc-pVTZ basis sets. acs.org While not a direct pKa calculation, such studies provide insight into the molecule's reactivity and electron distribution, which are inherently related to its acidity.

Table 1: Computational Methods for Acidity Constant Calculation

Computational Method Basis Set Solvation Model Application
Density Functional Theory (B3LYP) 6-31+G(d) Continuum Solvation Models pKa of hydroxyl group in dihydropyrone inhibitors researchgate.netacs.org
Møller–Plesset perturbation theory (MP2) AUG-cc-pVTZ Not specified Nucleophilic substitution reactions acs.org

Thermal Decomposition Studies

Computational studies have been conducted to understand the thermal decomposition mechanisms of dihydropyran derivatives, which are structurally related to this compound. These investigations provide valuable information on the stability and reactivity of the pyran ring system at elevated temperatures.

A computational study on the thermal decomposition of 3,6-dihydro-2H-pyran and its methylated derivatives utilized the PBE0/6-311+G(d,p) level of theory. mdpi.comresearchgate.netdntb.gov.ua The study proposed a concerted mechanism involving a six-membered cyclic transition state. mdpi.comresearchgate.net The calculations focused on determining the kinetic and thermodynamic parameters, such as the activation free energy (ΔG≠) and activation energy (Ea), over a temperature range of 584 to 633 K. mdpi.comresearchgate.net The results indicated that the decomposition of these dihydropyrans is a homogeneous, first-order, unimolecular, and concerted reaction.

The study found that methyl substituents at positions 2, 4, and 6 of the dihydropyran ring decrease the activation free energy of the decomposition reaction. mdpi.comresearchgate.net For instance, the activation energies for the decomposition of 3,6-dihydro-2H-pyran (DHP), 4-methyl-3,6-dihydro-2H-pyran (MDHP), and 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) were calculated to be 196, 190, and 183 kJ·mol−1, respectively. mdpi.com This suggests that the substitution pattern significantly influences the thermal stability of the dihydropyran ring.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interaction (NCI) analysis is a computational tool used to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and steric clashes within and between molecules. chemtools.orgwikipedia.org This analysis is based on the electron density (ρ) and its reduced density gradient (s). wikipedia.org By plotting s versus ρ, regions of non-covalent interactions can be identified as spikes in the low-density, low-gradient region. chemtools.org

In the context of pyran derivatives, NCI analysis has been used to understand the intermolecular interactions that stabilize crystal structures and mediate catalytic processes. researchgate.netnih.gov For example, in the synthesis of 4H-pyran derivatives, NCI analysis helped to identify the bonding interactions between reaction intermediates and catalysts. researchgate.net The visualization of these interactions reveals surfaces colored to indicate the type and strength of the interaction, with blue typically representing strong attractive interactions like hydrogen bonds, green indicating weak van der Waals interactions, and red signifying steric repulsion. chemtools.orgresearchgate.net

Mechanistic studies on the synthesis of 2-amino-3-cyano-4H-pyran derivatives have employed NCI analysis to explain the selectivity of organocatalysts. nih.gov The NCI plots can reveal van der Waals attractions and hydrogen bonds between the reactants and the catalyst, providing insights into the reaction mechanism at a molecular level. nih.gov

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. imrpress.com It is widely used to understand the interactions between small molecules, like this compound derivatives, and biological targets such as proteins and enzymes.

Several in silico molecular docking studies have been performed on derivatives of this compound to evaluate their potential biological activities. For instance, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one has been docked against various enzymes. One study reported its interaction with α-amylase, an enzyme relevant to diabetes, showing a docking score of -5.044 kJ/mol. biomedres.us In another study, this compound, along with others, was docked against tissue plasminogen activator, a target for thrombosis, demonstrating significant binding affinity. biomedres.us

Furthermore, the interaction of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one with the target protein acid-β-glucosidase, which is implicated in Gaucher's disease, was investigated, revealing a strong Glide score of –9.38 kcal/mol. researchgate.net Another derivative, 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one, showed a notable docking score towards COX-1. jsmcentral.org These docking studies help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the pyranone ligand and the amino acid residues in the active site of the target protein, providing a rationale for its observed or potential biological activity.

Table 2: Molecular Docking Studies of this compound Derivatives

Derivative Biological Target Docking Score Reference
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one α-amylase -5.044 kJ/mol biomedres.us
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one Tissue Plasminogen Activator Not specified biomedres.us
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one Acid-β-glucosidase -9.38 kcal/mol researchgate.net
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one Cyclooxygenase-1 (COX-1) Not specified jsmcentral.org

Vi. Biological Activities and Mechanistic Basis of Action of 2,3 Dihydro 4h Pyran 4 One and Its Derivatives

Antioxidant Activity

Derivatives of 2,3-Dihydro-4H-pyran-4-one are recognized for their antioxidant capabilities, which are largely dictated by their structural characteristics and ability to neutralize free radicals.

Radical Scavenging Mechanisms (e.g., ABTS, DPPH, Galvinoxyl)

The antioxidant capacity of this compound derivatives is frequently assessed by their ability to scavenge stable free radicals. nih.govrsc.orgresearchgate.net Commonly used assays involve 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), 2,2-diphenyl-1-picrylhydrazyl (DPPH), and galvinoxyl radicals. nih.govrsc.orgresearchgate.net For instance, the derivative 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) has demonstrated significant scavenging activity against DPPH radicals, comparable to the synthetic antioxidant BHT at similar concentrations. nih.gov The fundamental mechanism involves the transfer of a hydrogen atom from the dihydropyranone derivative to the radical, a process that quenches the radical's reactivity. nih.govnih.gov

The effectiveness of these compounds as radical scavengers is evaluated by monitoring the reduction in absorbance of the radical solutions after the introduction of the antioxidant compound. nih.gov Studies have confirmed that various DDMP derivatives are proficient at scavenging ABTS, DPPH, and galvinoxyl radicals. nih.govrsc.orgresearchgate.net

Influence of Hydroxyl Group Substitution on Antioxidant Efficacy

The presence and placement of hydroxyl (-OH) groups on the dihydropyranone structure are critical to its antioxidant effectiveness. nih.govrsc.orgresearchgate.net Research indicates that introducing protecting groups to the free hydroxyls on DDMP diminishes their reducing capabilities. nih.govrsc.orgnih.gov This highlights the direct role of these functional groups in the antioxidant mechanism.

Specifically, the hydroxyl group at the olefin position has been shown to have a more pronounced impact on antioxidant activity than a hydroxyl group at the C-3 position. nih.gov This suggests that the location of the hydroxyl group significantly influences the molecule's ability to donate a hydrogen atom and neutralize free radicals. Studies comparing different hydroxylated derivatives have consistently found that those with unprotected hydroxyl groups exhibit superior antioxidant properties. nih.govrsc.org

Role of Enol Structure in Antioxidant Capacity

The enol structure within the this compound moiety is a key determinant of its antioxidant activity. nih.govrsc.org This enolic form is crucial for the molecule's ability to scavenge radicals effectively. The hydroxyl group at the olefin position, which is part of this enol structure, is particularly important. nih.govrsc.org Its presence creates an unstable enol configuration that is considered the primary source of the compound's antioxidant power. nih.govrsc.org Protecting the enol hydroxyl group has been shown to reduce the radical scavenging capacity by as much as 40% in ABTS assays. This demonstrates that the enol tautomer is fundamental to the antioxidant mechanism of these compounds.

Antimicrobial Properties

In addition to their antioxidant effects, derivatives of this compound have been explored for their capacity to inhibit the growth of various pathogenic microorganisms.

Antibacterial Activity (e.g., against Mycobacterium bovis BCG, K. pneumonia, E. faecalis, P. aeruginosa, P. mirabilis, S. aureus)

Derivatives of 4H-pyran have shown a wide spectrum of biological activities, including antibacterial effects. nih.gov Research into Schiff bases fused with 4H-pyran has revealed notable anti-mycobacterial activity. nih.gov Specifically, many 4H-pyran derivatives synthesized from dimedone displayed better activity against Mycobacterium bovis (Bacillus Calmette–Guérin) than those derived from acetylacetone. nih.gov The antibacterial potential of these compounds has also been assessed against other clinically relevant bacteria. For example, quinoline (B57606) derivatives have been tested against Pseudomonas aeruginosa, Streptococcus faecalis (now known as Enterococcus faecalis), and Staphylococcus aureus, showing moderate to good activity. researchgate.net Furthermore, various plant extracts containing compounds with a pyranone core have been evaluated for their efficacy against pathogens like Klebsiella pneumoniae and Proteus mirabilis. nih.gov

Table 1: Antibacterial Activity of this compound Derivatives and Related Compounds

Bacterial Strain Activity Observed
Mycobacterium bovis BCG Good activity. nih.govucl.ac.uk
Klebsiella pneumoniae Susceptible to plant extracts containing related compounds. nih.gov
Enterococcus faecalis Susceptible to related quinoline derivatives and other natural compounds. researchgate.netnih.gov
Pseudomonas aeruginosa Susceptible to related quinoline derivatives and plant extracts. researchgate.netnih.gov
Proteus mirabilis Susceptible to plant extracts containing related compounds. nih.gov
Staphylococcus aureus Susceptible to related quinoline derivatives. researchgate.net

Antifungal Activity

The antimicrobial investigation of 4H-pyran derivatives extends to their potential as antifungal agents. nih.govbenthamdirect.com A series of novel (E)-2,3-dihydro-3-[(phenylamino)methylene]-4H-1-benzothiopyran-4-ones were synthesized and evaluated for their in vitro antifungal activity against two fungal species using the agar (B569324) double dilution method. benthamdirect.com The results of this screening indicated that some of these compounds possess noteworthy antifungal properties. benthamdirect.com For instance, one derivative, (E)-8-chloro-2,3-dihydro-3-[(4-nitrophenylamino)methylene]-4H-1-benzothiopyran-4-one, showed a minimum inhibitory concentration (MIC) value against Candida albicans that was lower than the control drug, Fluconazole. benthamdirect.com However, in another study, 4H-pyran derivatives, particularly those synthesized from acetylacetone, demonstrated only poor activity against C. albicans. nih.gov

Proposed Mechanisms of Antimicrobial Action

Derivatives of 4H-pyran have demonstrated notable antimicrobial properties. Research indicates that certain synthetic 4H-pyran derivatives are effective against various pathogens. nih.gov For instance, specific derivatives have shown inhibitory action against Gram-positive bacterial isolates, with some exhibiting lower minimum inhibitory concentration (MIC) values than the antibiotic ampicillin. nih.govresearchgate.net Spiro-4H-pyran derivatives have also been synthesized and evaluated for their antimicrobial activity, with some compounds showing good antibacterial effects against both standard and clinical isolates of Staphylococcus aureus and Streptococcus pyogenes. nih.gov One such derivative, which incorporates both indole (B1671886) and cytosine rings, was found to be particularly effective. nih.gov The proposed mechanism for these antimicrobial effects is tied to the unique structural features of the pyran ring system, which can interfere with essential bacterial processes.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound and its derivatives is a significant area of investigation. researchgate.net Preliminary studies suggest that 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) possesses anti-inflammatory properties that could be beneficial in addressing inflammatory conditions. The anti-inflammatory activity of pyran derivatives is often linked to their ability to inhibit key inflammatory mediators. For example, newly synthesized heterocyclic compounds that include a pyran moiety have been shown to act as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation pathways. mdpi.com These compounds are being explored for their potential in developing more effective anti-inflammatory treatments. mdpi.com

A specific application of the anti-inflammatory properties of this compound derivatives is in mitigating inflammation caused by acrylamide (B121943). A study using an aged parsnip extract containing 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) demonstrated its effectiveness in alleviating acrylamide-induced inflammation and oxidative stress in a mouse model. researchgate.net This suggests a potential therapeutic role for DDMP-containing substances in combating inflammation triggered by this common dietary contaminant. The antioxidant properties of phytochemicals are believed to play a role in reducing acrylamide toxicity. nih.gov

Antidiabetic Potential

Several studies have highlighted the antidiabetic potential of this compound and its derivatives. researchgate.netnih.gov The compound 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one has been identified as a potential inhibitor of alpha-amylase and alpha-glucosidase, two key enzymes involved in carbohydrate digestion and glucose absorption. biolscigroup.usmdpi.com By inhibiting these enzymes, these compounds can help to manage blood glucose levels. In silico and in vitro studies have shown that phytochemicals present in certain plant extracts, including 3,5-dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one, demonstrate significant inhibitory activity against these enzymes, suggesting their promise as novel therapeutic agents for diabetes. nih.govbiolscigroup.usmdpi.com

Antiproliferative and Antitumor Activities

The antiproliferative and antitumor activities of 4H-pyran derivatives are well-documented, with a particular focus on their effects on colorectal cancer cells. nih.govresearchgate.net

Synthetic derivatives of 4H-pyran have been evaluated for their cytotoxic effects against the human colorectal cancer cell line HCT-116. nih.govresearchgate.net In cell viability assays, certain 4H-pyran derivatives were found to suppress the proliferation of HCT-116 cells. nih.govnih.gov For example, derivatives designated as 4d and 4k showed significant activity, with IC₅₀ values of 75.1 and 85.88 µM, respectively. nih.govresearchgate.netnih.gov These findings underscore the potential of the 4H-pyran scaffold as a basis for developing new anticancer agents. nih.gov It has also been noted that targeting mitochondrial dynamics can inhibit the migration and metastatic markers in HCT116 colorectal cancer cells. dovepress.com

Table 1: Antiproliferative Activity of 4H-Pyran Derivatives against HCT-116 Cells

CompoundIC₅₀ (µM)Cell LineReference
Derivative 4d75.1HCT-116 nih.gov, researchgate.net, nih.gov
Derivative 4k85.88HCT-116 nih.gov, researchgate.net, nih.gov

The mechanism behind the antiproliferative action of these 4H-pyran derivatives has been linked to the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.govresearchgate.net Overexpression of CDK2 is associated with the development of colorectal cancer. nih.govresearchgate.net Molecular docking simulations and kinase assays have suggested that certain 4H-pyran analogues block the proliferation of HCT-116 cells by inhibiting the kinase activity of CDK2. nih.govnih.gov Furthermore, these compounds have been shown to downregulate the expression levels of both the CDK2 protein and its corresponding gene in treated HCT-116 cells. nih.govresearchgate.net This inhibition of CDK2 activity disrupts the cell cycle, leading to apoptosis, which was observed to be induced through the activation of the caspase-3 gene. nih.govnih.gov The targeted inhibition of CDK2 is a promising therapeutic strategy for cancer treatment, and 4H-pyran derivatives represent a class of compounds with significant potential in this area. nih.govnih.govgoogle.com

Induction of Apoptosis

Derivatives of this compound have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for their potential anticancer properties. Studies on fused pyran/chromene derivatives have shown they can trigger apoptosis through the activation of caspases, which are key enzymes in the apoptotic pathway. rsc.org For instance, certain derivatives have been observed to induce apoptosis in breast cancer cell lines like MCF7. rsc.org The mechanism often involves the disruption of mitochondrial function and the promotion of cell cycle arrest at different phases, ultimately leading to cell death. rsc.org

One specific derivative, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), has been shown to induce apoptosis in colon cancer cells by modulating the activity of NF-κB. researchgate.net This modulation leads to the suppression of anti-apoptotic genes like BCL2 and the upregulation of pro-apoptotic genes such as BAX, cleaved caspase-3, and cleaved PARP. researchgate.net Furthermore, some pyran derivatives are believed to exert their cytotoxic effects by inducing oxidative stress within cancer cells. The ability of certain 4H-Pyran-4-one derivatives to induce DNA strand breaks further supports their potential as anticancer agents.

Cardioprotective Effects

While direct studies on the cardioprotective effects of this compound are limited, some of its derivatives are being explored for their potential in alleviating cardiovascular maladies. The anti-inflammatory and antioxidant properties of compounds like 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one suggest a potential, yet not fully understood, role in protecting the cardiovascular system. Glyceraldehyde derivatives inspired by empagliflozin, which share some structural similarities, are also being investigated as potential agents for heart failure. amm-journal.org

Other Reported Biological Activities (e.g., Antileishmanial, Antiallergenic, Hypotensive, Anticoagulant, Diuretic)

The 4H-pyran scaffold is a versatile structure found in compounds with a wide array of biological activities. royalsocietypublishing.orgscilit.com

Antileishmanial: Derivatives of 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one have been synthesized and evaluated for their efficacy against visceral leishmaniasis. nih.gov One compound, in particular, demonstrated significant inhibition of the parasite in both liver and spleen in animal models. nih.gov Pyrazole derivatives containing a pyran moiety have also shown inhibitory effects on the in vitro multiplication of Leishmania species. researchgate.net

Antiallergenic: Certain 2-carboxylic acid derivatives of pyrano[3,2-c] nih.govbenzopyran-4-one and related structures have been examined for their ability to inhibit passive cutaneous anaphylaxis in rats, indicating potential antiallergenic properties. nih.gov

Hypotensive: Some dihydropyridine (B1217469) derivatives, which can be considered related to the dihydropyran structure, have been shown to possess hypotensive effects in rats. nih.gov The modification of substitutions on the dihydropyridine ring influences their potency. nih.gov

Anticoagulant and Diuretic: The 4H-pyran ring is a structural feature in compounds reported to have anticoagulant and diuretic activities. nih.govrsc.orgnih.gov

Biological Role in Organisms (e.g., Pheromone Homologue, Plant Growth Regulation)

Beyond medicinal applications, derivatives of this compound play roles in the natural world.

Pheromone Homologue: (2R)-(+)-2,3-Dihydro-2,6-dimethyl-4H-pyran-4-one has been synthesized as a homologue of sex pheromones found in a species of the Hepialidae family of moths. tandfonline.comresearchgate.netoup.comoup.com This highlights the role of the dihydropyranone structure in insect communication.

Plant Growth Regulation: The natural product (-)-Pestalotin, a gibberellin synergist, contains a this compound core structure. ucl.ac.uk Another related compound, NK10958P, is also a plant growth regulator. ucl.ac.uk Furthermore, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) has been identified in various plant extracts. The fungus Schizophyllum commune produces DDMP, which exhibits antifungal activity against wood-degrading fungi. researchgate.net

Impact on Skin Hydration and Barrier Function

A derivative of this compound, specifically 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), has been shown to have a positive impact on skin health. nih.govnih.govdoi.org

A randomized, double-blind, placebo-controlled study demonstrated that the consumption of a beverage containing DDMP for 12 weeks significantly increased the water content of the stratum corneum, the outermost layer of the skin. nih.govnih.govdoi.org This suggests an improvement in skin hydration. While this particular study did not find a significant effect on transepidermal water loss, a key indicator of skin barrier function, the increased hydration itself is a beneficial outcome for skin health. nih.gov The antioxidant properties of DDMP are believed to contribute to these effects. nih.govnih.gov

Vii. Advanced Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including the 2,3-Dihydro-4H-pyran-4-one framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for the definitive structural elucidation of dihydropyranones. These techniques provide precise information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for unambiguous structure confirmation.

For instance, the structure of the related compound, 3,5-dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one (DDMP), has been extensively confirmed using 1D and 2D NMR experiments. nih.gov The proton NMR spectrum shows characteristic signals for the methyl group, a methine proton, and a methylene (B1212753) group. nih.gov The ¹³C NMR spectrum complements this by showing signals for the corresponding carbons, including the carbonyl carbon of the pyranone ring. nih.gov

Advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are used to establish connectivity. HMBC correlations can reveal the dihydropyran ring structure, while NOESY correlations help to confirm the complete structural arrangement. nih.govtandfonline.com

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for 3,5-dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one (DDMP)

Atom No. ¹H Chemical Shift (δ ppm) ¹³C Chemical Shift (δ ppm)
2 4.44 (m) 67.27
3 4.01 (m) 71.07
4 - -
5 - -
6 - -
7 2.04 (s) 15.7

Data sourced from studies on metabolites from Lactococcus lactis subsp. lactis. nih.gov

NMR spectroscopy is also instrumental in the context of synthesizing 2,3-Dihydro-4H-pyran-4-ones. It is used to characterize catalysts employed in the synthesis and to study reaction intermediates, thereby shedding light on the reaction mechanism. researchgate.netnih.gov For example, in the synthesis of 4H-pyran derivatives using a naturally occurring sodium alginate biopolymer as a catalyst, NMR was part of a suite of techniques used to fully characterize the macromolecular catalyst. nih.gov Furthermore, NMR has been used to study the reactive intermediates in the formation of dihydropyran-4-ones, such as the protonated forms of vinyl triflates, to understand plausible reaction pathways. researchgate.net The characterization of the final synthesized pyran derivatives by ¹H NMR is a standard procedure to confirm the success of a catalytic reaction. researchgate.netmjbas.com

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used to identify the presence of this compound derivatives in complex mixtures such as natural product extracts and food samples. ijpsr.comajol.infonih.gov For example, 3,5-dihydroxy-6-methyl-4H-pyran-4-one has been identified as a major bioactive compound in the ethanolic leaf extract of Waltheria indica and the methanolic extract of Emex spinosa shoots through GC-MS analysis. ijpsr.comajol.info The technique is also used to identify the compound as a product of pyrolysis from saccharides. researchgate.net

GC-MS is also valuable for isomer distinction. Isomers, which have the same molecular formula but different structures, can often be separated on the GC column based on differences in their physical properties, such as boiling point and polarity. Their mass spectra, while sometimes similar, may show differences in fragmentation patterns that allow for their differentiation. sustainability-directory.com For closely related isomers, specialized GC columns and advanced MS techniques like tandem mass spectrometry (MS/MS) may be required for complete resolution and identification. sustainability-directory.comnih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. This is a crucial step in the identification of a new or unknown compound. For derivatives of this compound, HRMS has been used to confirm their molecular formulas with a high degree of confidence. nih.govnih.gov The technique can distinguish between compounds that have the same nominal mass but different elemental compositions.

Table 2: HRMS Data for Selected this compound Derivatives

Compound Formula Ion Calculated m/z Found m/z Reference
tert-Butyl(3-hydroxy-6-methyl-4-oxo-3,4-dihydro-2H-pyran-5-yl) carbonate C₁₁H₁₆O₆ [M+Na]⁺ 267.0839 267.0832 nih.gov
3-Hydroxy-6-methyl-4-oxo-3,4-dihydro-2H-pyran-5-yl benzoate C₁₃H₁₂O₅ [M+H]⁺ 249.0757 249.0764 nih.gov
3,5-dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one (DDMP) C₆H₈O₄ [M+H]⁺ 144.12 - nih.gov

For the analysis of compounds in complex liquid matrices, such as beverages and caramel (B1170704) colors, a powerful combination of techniques is employed. researchgate.net A method using High-Performance Liquid Chromatography (HPLC) for separation, a Diode Array Detector (DAD) for UV-visible spectral information, and Mass Spectrometry (MS) with an Atmospheric Pressure Chemical Ionization (APCI) source has been successfully developed. researchgate.netresearchgate.net

In this setup:

HPLC separates the components of the mixture.

DAD provides a UV-Vis spectrum for each separated component, aiding in preliminary identification based on its chromophore.

APCI-MS provides mass information for each component, confirming its molecular weight and offering further structural clues through fragmentation.

This combined approach was used for the simultaneous analysis of several bitter compounds, including 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one (DDMP), demonstrating its utility for robust and reliable compound analysis in challenging samples. researchgate.netresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone for the characterization of "this compound," providing detailed information about the vibrational modes of its constituent functional groups.

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the key functional groups within "this compound" and its derivatives. The presence of characteristic absorption bands in the FTIR spectrum confirms the molecular structure. For instance, in a derivative, 4H-Pyran-4-One 2,3-Dihydro-3,5-Dihydroxy-6-Methyl, significant vibrations are observed at 3366 cm⁻¹ for the O-H stretch of free hydroxyl groups, 2937.14 cm⁻¹ corresponding to the C-H stretch of alkanes, and 1601.73 cm⁻¹ which is indicative of α,β-unsaturated ketone groups. semanticscholar.orgnih.gov These vibrations are consistent with the expected functional groups on the pyranone ring. semanticscholar.orgnih.gov

In the synthesis of dihydropyran derivatives, FTIR is also employed to characterize the catalysts used. For example, in the synthesis of 1,4-dihydropyran derivatives using a novel Ta-MOF nanostructure catalyst, the FTIR spectrum of the catalyst confirmed the presence of coordinated water molecules with a peak near 3010 cm⁻¹. nih.gov Similarly, when using a ZrCl4@Arabic Gum nanocatalyst for dihydropyran synthesis, the IR spectrum of a resulting product showed characteristic peaks at 3400 cm⁻¹ (NH2), 2225 cm⁻¹ (CN), 1715 cm⁻¹ (C=O), 1450 cm⁻¹ (CH2), and 1150 cm⁻¹ (C-O). ajchem-a.comsid.ir

The following table summarizes characteristic FTIR absorption bands for functional groups found in "this compound" derivatives and related catalysts.

Functional GroupVibration TypeCharacteristic Absorption (cm⁻¹)Reference
Hydroxyl (O-H)Stretch3366 semanticscholar.orgnih.gov
Alkane (C-H)Stretch2937.14 semanticscholar.orgnih.gov
α,β-Unsaturated Ketone (C=O)Stretch1601.73 semanticscholar.orgnih.gov
Coordinated Water in Catalyst~3010 nih.gov
Amine (NH₂)Stretch3425, 3341 nih.gov
Nitrile (CN)Stretch2152 nih.gov

X-ray Crystallography

X-ray crystallography provides definitive proof of the three-dimensional molecular structure of crystalline derivatives of "this compound" in the solid state.

Crystallographic studies of "this compound" derivatives reveal crucial details about their molecular conformation and the non-covalent interactions that govern their crystal packing. For instance, the crystal structure of a related compound, ethyl 4H-pyran-4-one-2-carboxylate, shows a planar heterocyclic ring. This planarity is a common feature in this family of compounds.

Chromatographic Techniques

Chromatographic methods are indispensable for the separation, purification, and quantitative analysis of "this compound" and its derivatives.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful technique for identifying and quantifying volatile derivatives of "this compound." The compound 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- has been widely identified in plant extracts using GC-MS, with its abundance varying significantly depending on the source. The identity of this compound, also known as DDMP, was confirmed in Maillard reaction products through GC-MS analysis. researchgate.netresearchgate.net

The retention index (RI) is a standardized measure used in GC to identify compounds. For 4H-Pyran-4-one, 2,3-dihydro-3-hydroxy-6-formyl, a normal alkane retention index of 1165 has been reported on a non-polar DB-1 capillary column. nist.gov

The table below shows the retention time for a "this compound" derivative identified through GC-MS analysis.

CompoundRetention Time (min)Analytical MethodReference
4H-pyran-4-one,2,3,-dihydro-3,5dihydroxy-6-methyl6.011GC-MS researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purification and quantification of "this compound" and its derivatives, particularly those that are less volatile or thermally labile. A rapid HPLC method with UV detection at 205 nm has been developed to identify and quantify soyasaponins conjugated with a dihydropyranone moiety. nih.gov This method demonstrated good precision, with within-day and between-day variation coefficients not exceeding 7.9% and 9.0%, respectively. nih.gov

HPLC is also crucial for determining the enantiomeric excess (ee) of chiral dihydropyranone derivatives. For example, the ee of 3,5-dimethyl-2-(o-tolyl)-2,3-dihydro-4H-pyran-4-one was determined by HPLC analysis using a chiralcel OD-H column. wiley-vch.de Similarly, the ee of other derivatives has been established using the same chiral column with varying solvent systems and flow rates. scispace.com

The following table presents data from the HPLC analysis of several "this compound" derivatives.

CompoundColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)Reference
cis-3,5-dimethyl-2-(o-tolyl)-2,3-dihydro-4H-pyran-4-oneChiralcel OD-Hhexane (B92381)/2-propanol 90:101.0tR (major) = 7.50, tR (minor) = 8.23 wiley-vch.de
trans-3,5-dimethyl-2-(o-tolyl)-2,3-dihydro-4H-pyran-4-oneChiralcel OD-Hhexane/2-propanol 90:101.0tR (major) = 6.2, tR (minor) = 6.5 wiley-vch.de
2-(3-Bromophenyl)-2,3-dihydro-4H-pyran-4-oneChiralcel ODhexane : isopropanol (B130326) = 90 : 101.0tR1 = 13.708 (major), tR2 = 17.725 (minor) scispace.com
2-(3-Methylphenyl)-2,3-dihydro-4H-pyran-4-oneChiralcel ODhexane : isopropanol = 90 : 101.0tR1 = 12.817 (major), tR2 = 16.700 (minor) scispace.com

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for qualitatively monitoring the progress of chemical reactions leading to this compound and its analogues. Its simplicity, speed, and low cost make it an essential tool in the organic synthesis laboratory.

Researchers routinely employ TLC to track the consumption of starting materials and the formation of the desired pyran product. nih.govnih.govnih.govroyalsocietypublishing.orgresearchgate.netnih.gov This is achieved by spotting a small amount of the reaction mixture onto a TLC plate, typically coated with silica (B1680970) gel (e.g., Merck 60F254 or silica gel G/UV-254), and eluting it with an appropriate solvent system. royalsocietypublishing.orgresearchgate.netajol.info A common mobile phase for pyran derivatives is a mixture of ethyl acetate (B1210297) and n-hexane, often in a 1:3 or 4:8 ratio. nih.govroyalsocietypublishing.org

The separation of components on the TLC plate is based on their differential adsorption to the stationary phase and solubility in the mobile phase. By comparing the retention factor (Rf) values of the spots corresponding to the starting materials, intermediates, and the final product, chemists can effectively determine the reaction's endpoint. nih.gov For instance, in the synthesis of a substituted tetrahydrofuran, an intermediate in a pathway to a dihydropyranone analogue, TLC was used to carefully monitor the appearance and disappearance of a faint intermediate spot with an Rf value slightly below the starting material. nih.gov The completion of the reaction is typically indicated by the disappearance of the starting material spots and the appearance of a distinct product spot. royalsocietypublishing.orgnih.gov

Table 1: Application of TLC in Monitoring 4H-Pyran Synthesis

Parameter Description Source(s)
Stationary Phase Pre-coated plates of silica gel G/UV-254 of 0.25 mm thickness; Merck 0.2 mm silica gel 60 F-254 Al-plates. royalsocietypublishing.orgresearchgate.netajol.info
Mobile Phase (Eluent) Ethyl acetate/n-hexane (1:3); Ethyl acetate/normal hexane (4:8). nih.govroyalsocietypublishing.org
Application Monitoring the consumption of reactants and formation of the product. nih.govnih.gov

| Indication of Completion | The disappearance of starting material spots on the TLC plate. | royalsocietypublishing.orgnih.gov |

Microscopic and Surface Analysis Techniques (Relevant to Heterogeneous Catalysis)

The synthesis of this compound and its derivatives often relies on heterogeneous catalysts. The efficiency and reusability of these catalysts are critically dependent on their structural and surface properties. Therefore, techniques such as Scanning Electron Microscopy (SEM), Energy Dispersive X-ray Analysis (EDX), and X-ray Diffraction (XRD) are vital for their characterization. researchgate.netroyalsocietypublishing.org

Scanning Electron Microscopy (SEM) is employed to investigate the surface morphology, particle size, and shape of the heterogeneous catalysts used in pyran synthesis. ajol.inforesearchgate.netroyalsocietypublishing.orgnih.gov This information is crucial as the surface area and structure of the catalyst can significantly influence its activity.

For example, in the synthesis of 4H-pyran derivatives using a CuFe2O4@starch bionanocatalyst, SEM images were used to specify the morphology of the catalyst. researchgate.netroyalsocietypublishing.org Similarly, the characterization of a Zn/Cr-LDH@PTRMS@NDBD@CuI nanocatalyst, used for the synthesis of tetrahydrobenzo[b]pyrans, involved Field Emission Scanning Electron Microscopy (FESEM) to reveal that the nanoparticles were in the size range of 18 to 28 nm. rsc.org The morphology of naturally occurring sodium alginate from Sargassum muticum, used as a green organocatalyst, was also characterized using SEM. nih.gov

Energy Dispersive X-ray Analysis (EDX), often coupled with SEM, is a powerful technique for determining the elemental composition of the catalyst. ajol.inforesearchgate.netroyalsocietypublishing.orgnih.govthermofisher.com This analysis confirms the presence of the expected elements in the synthesized catalyst and can provide information about their distribution. thermofisher.com

In the development of catalysts for 4H-pyran synthesis, EDX has been used to:

Confirm the elemental composition of a CuFe2O4@starch bionanocomposite. researchgate.netroyalsocietypublishing.org

Verify the presence of constituent elements in a Zn/Cr-LDH@PTRMS@NDBD@CuI catalyst. rsc.org

Perform elemental analysis of a silver-iron oxide-starch nanocatalyst (Ag/Fe3O4@starch). scielo.org.za

Analyze the elemental makeup of a naturally extracted sodium alginate biopolymer catalyst. nih.gov

Table 2: SEM and EDX Characterization of Catalysts for Pyran Synthesis

Catalyst SEM Findings EDX Findings Source(s)
CuFe2O4@starch Specified the attributes and morphology of the bionanocatalyst. Confirmed the elemental composition of the nanocatalyst. royalsocietypublishing.orgresearchgate.netroyalsocietypublishing.org
Zn/Cr-LDH@PTRMS@NDBD@CuI Nanoparticle size in the range of 18 to 28 nm. Confirmed and characterized the elemental makeup of the catalyst. rsc.org
Ag/Fe3O4@starch Studied the existence and dispersion of nanoparticles. Performed for the elemental analysis of the nanocatalyst. scielo.org.za
Sodium Alginate (SA) Characterized the morphology of the macromolecule. Characterized the elemental composition of the biopolymer. nih.gov

| Nickel Oxide (NiO) NPs | Studied the morphology of the catalyst before and after the reaction. | Confirmed the elemental composition of the catalyst. | ajol.info |

X-ray Diffraction (XRD) is a primary technique used to determine the crystalline structure and phase purity of the catalysts. ajol.inforesearchgate.netroyalsocietypublishing.org The diffraction pattern provides a unique fingerprint of the crystalline material, allowing for the identification of its structure and the measurement of crystallite size.

In the context of catalysts for pyran synthesis, XRD analysis has been instrumental:

To characterize the synthesis stages of a Zn/Cr-LDH@PTRMS@NDBD@CuI catalyst, where peaks at specific 2θ values corresponded to different crystal planes of the zinc/chrome-LDH structure. nih.govrsc.org

To investigate the structure of a CuFe2O4@starch nanocatalyst. royalsocietypublishing.orgresearchgate.netroyalsocietypublishing.org

To analyze a silver-iron oxide-starch (Ag/Fe3O4@starch) nanocatalyst, where peaks at specific 2θ values were assigned to Fe3O4 and crystalline silver nanoparticles. scielo.org.za

To study the crystalline phase of tungstic acid on the surface of a polycalix scielo.org.zaresorcinarene polymer catalyst. semanticscholar.org

Table 3: XRD Analysis of Catalysts in Pyran Synthesis

Catalyst Key XRD Findings Source(s)
Zn/Cr-LDH@PTRMS@NDBD@CuI Peaks at 11°, 24°, 34°, 35°, 37°, 48°, 58°, 60°, and 68° corresponded to crystal planes (003), (006), (101), (012), (015), (018), (108), (110), and (113) of the LDH structure. nih.govrsc.org
CuFe2O4@starch Used to specify the attributes and morphology of the bionanocatalyst. royalsocietypublishing.orgresearchgate.netroyalsocietypublishing.org
Ag/Fe3O4@starch Peaks at 2θ = 35.7° and 62.9° assigned to Fe3O4 nanoparticles; peaks at 2θ = 38.2° and 43° attributed to crystalline silver nanoparticles. scielo.org.za

| Nickel Oxide (NiO) NPs | Used to study the catalyst structure before and after the reaction to ensure its stability and reusability. | ajol.info |

Viii. Future Research Perspectives and Challenges

Development of Novel and Sustainable Synthetic Routes with Enhanced Selectivity and Yield

The synthesis of 2,3-dihydro-4H-pyran-4-ones has traditionally relied on methods such as the hetero-Diels-Alder reaction and intramolecular cyclizations. organic-chemistry.org While effective, these methods often face challenges related to regioselectivity, stereoselectivity, and the use of harsh reagents or metal catalysts. Future research will need to focus on developing more sustainable and efficient synthetic strategies.

Key areas for future development include:

Green Catalysis: The use of environmentally benign catalysts, such as organocatalysts or biocatalysts, is a promising avenue. For instance, naturally occurring biopolymers like sodium alginate have been explored as green organocatalysts for the synthesis of 4H-pyran derivatives, offering good to excellent yields under mild, aqueous conditions. nih.gov Further exploration of such catalysts could lead to more sustainable routes for 2,3-Dihydro-4H-pyran-4-one.

Multicomponent Reactions (MCRs): One-pot MCRs that allow for the rapid assembly of molecular complexity from simple starting materials are highly desirable. mjbas.com Developing novel MCRs for the synthesis of diversely substituted 2,3-dihydro-4H-pyran-4-ones would be a significant advancement, offering atom economy and reduced waste. nih.gov

Enantioselective Synthesis: Many biologically active molecules are chiral, and their activity is often dependent on their stereochemistry. The development of new enantioselective methods for the synthesis of chiral 2,3-dihydro-4H-pyran-4-ones is crucial for accessing specific stereoisomers for biological evaluation. ucl.ac.uk This includes the use of chiral catalysts, such as BINOLate-zinc complexes, which have shown high enantioselectivity in hetero-Diels-Alder reactions to produce 2-substituted 2,3-dihydro-4H-pyran-4-ones. organic-chemistry.org

Flow Chemistry: The application of continuous flow technologies can offer advantages in terms of safety, scalability, and reaction control. Investigating the synthesis of this compound and its derivatives using flow chemistry could lead to more efficient and scalable production processes.

Table 1: Comparison of Synthetic Methodologies for Dihydropyranone Synthesis

Methodology Advantages Challenges Future Direction
Hetero-Diels-Alder Well-established, good for forming the pyran ring. organic-chemistry.orgOften requires Lewis acid catalysts, regioselectivity can be an issue.Development of milder and more selective catalysts.
Intramolecular Cyclization Can provide access to complex structures. organic-chemistry.orgSubstrate synthesis can be lengthy, potential for side reactions.Design of more efficient cascade reactions.
Multicomponent Reactions High atom economy, operational simplicity, rapid access to diversity. mjbas.comOptimization of reaction conditions can be complex.Discovery of novel MCRs with broader substrate scope.
Green Catalysis Environmentally friendly, often mild reaction conditions. nih.govCatalyst stability and reusability can be a concern.Exploration of new biopolymer- and nanoparticle-based catalysts. nih.gov

Exploration of New Biological Activities and Therapeutic Applications for this compound Derivatives

Derivatives of the 4H-pyran-4-one scaffold have demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. However, the therapeutic potential of the parent this compound and its simpler derivatives remains largely unexplored.

Future research should focus on:

Screening for New Activities: Systematic screening of a diverse library of this compound derivatives against a broad range of biological targets is needed to identify new therapeutic applications. This could include screening for activity against emerging infectious diseases, neurodegenerative disorders, and metabolic diseases. nih.gov

Target Identification: For derivatives that show promising biological activity, identifying their specific molecular targets is a critical next step. This can be achieved through a combination of techniques, including affinity chromatography, proteomics, and genetic approaches.

Natural Product Analogues: Many natural products with important medicinal properties contain a dihydropyranone core. ucl.ac.uk Synthesizing and evaluating analogues of these natural products based on the this compound scaffold could lead to the discovery of new drug candidates with improved properties.

Drug Delivery: The pyran scaffold could also be investigated for its potential in drug delivery systems, for example, as a component of prodrugs or as a scaffold for targeted drug delivery.

Deeper Mechanistic Understanding of Biological Actions at the Molecular and Cellular Levels

A significant challenge in the development of this compound-based therapeutics is the often-limited understanding of their mechanism of action at the molecular and cellular levels. A deeper mechanistic understanding is essential for rational drug design and for predicting potential side effects.

Future research efforts should be directed towards:

Elucidating Molecular Targets: As mentioned above, identifying the specific proteins, enzymes, or nucleic acids that interact with bioactive this compound derivatives is paramount. For example, some pyran derivatives have been found to target DNA, inducing strand breaks. researchgate.net

Investigating Signaling Pathways: Once a molecular target is identified, the downstream effects on cellular signaling pathways need to be investigated. This can involve techniques such as Western blotting, reporter gene assays, and transcriptomics to map the cellular response to the compound.

Cellular Imaging: Advanced microscopy techniques can be used to visualize the subcellular localization of fluorescently labeled this compound derivatives and their effects on cellular morphology and function.

Comprehensive Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of bioactive compounds. nih.gov By systematically modifying the structure of a lead compound and evaluating the effects on its biological activity, researchers can identify the key structural features required for activity.

For this compound derivatives, future SAR studies should focus on:

Systematic Modification: A systematic approach to modifying the this compound scaffold is needed. This includes introducing substituents at various positions on the pyran ring and evaluating the impact on biological activity.

Quantitative SAR (QSAR): QSAR models can be developed to correlate the physicochemical properties of this compound derivatives with their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds.

3D-QSAR and Pharmacophore Modeling: Three-dimensional QSAR methods and pharmacophore modeling can provide insights into the spatial arrangement of functional groups required for optimal interaction with a biological target.

Table 2: Key Structural Modifications and Their Potential Impact on Biological Activity

Position of Modification Type of Substituent Potential Impact on Activity
C2 Alkyl, ArylCan influence steric interactions with the target and lipophilicity.
C3 Hydroxyl, AminoCan participate in hydrogen bonding with the target.
C5 Various functional groupsCan modulate electronic properties and provide additional binding interactions.
C6 Alkyl, ArylCan impact overall shape and size, influencing target binding.

Advanced Computational Design and In Silico Screening of Novel this compound Analogues

Computational methods are playing an increasingly important role in drug discovery. lew.roucl.ac.uk In silico screening can be used to virtually screen large libraries of compounds to identify those with a high probability of being active against a specific target, thereby saving time and resources. researchgate.net

Future computational efforts in the field of this compound research should include:

Virtual Screening: Using the 3D structure of a target protein, virtual screening can be performed to identify this compound analogues from large compound databases that are predicted to bind to the target. mdpi.com

De Novo Design: Computational algorithms can be used to design novel this compound analogues that are optimized for binding to a specific target.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound derivatives when bound to their target, providing insights into the stability of the complex and the key interactions involved. mdpi.com

ADMET Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound analogues, helping to identify candidates with favorable pharmacokinetic profiles. mdpi.com

Industrial Scale-Up and Application Considerations for Promising Derivatives

For any promising this compound derivative to be translated into a commercial product, a scalable and cost-effective synthesis is required. The challenges associated with scaling up a laboratory-scale synthesis to an industrial process can be significant.

Key considerations for industrial scale-up include:

Process Optimization: The reaction conditions, including solvent, temperature, pressure, and catalyst loading, need to be optimized to maximize yield and minimize cost and waste.

Safety Assessment: A thorough safety assessment of the entire process is required to identify and mitigate any potential hazards.

Purification: Efficient and scalable purification methods are needed to obtain the final product with the required purity.

Cost Analysis: A detailed cost analysis is necessary to determine the economic viability of the manufacturing process.

The development of a preparation method for the related tetrahydro-4H-pyran-4-one highlights some of the considerations for industrial production, such as the choice of starting materials and reaction conditions to ensure high purity and suitability for large-scale application. google.com Similar considerations will be crucial for the industrial production of this compound and its derivatives.

Q & A

Q. What synthetic routes are available for 2,3-Dihydro-4H-pyran-4-one and its derivatives in laboratory settings?

Methodological Answer: Two primary methods are widely used:

  • Hetero-Diels-Alder Reaction : Reacting aldehydes with Danishefsky’s diene under Lewis acid catalysis (e.g., ZnCl₂) yields diastereomeric mixtures of this compound. Optimization with ZnCl₂ achieves 71% isolated yield of the major diastereomer .
  • Oxidative Cyclization : Palladium(II)-mediated cyclization of β-hydroxyenones provides regiocontrol and access to enantiopure derivatives. This method benefits from readily available starting materials and scalable conditions .

Q. How can this compound derivatives be characterized analytically?

Methodological Answer:

  • Gas Chromatography (GC) : Use polar columns (e.g., DB-Wax, 30 m × 0.25 mm) with temperature programming (e.g., 40°C to 240°C at 6°C/min). Retention indices and mass spectra (EI-MS) aid in identifying derivatives like 3,5-dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one .
  • NMR Spectroscopy : NOESY experiments resolve conformational ambiguities. For example, NOESY correlations between H-7/H-8 and H3-9/H-5 confirm axial positioning of methyl groups in dihydro-pyranone derivatives .

Q. What safety protocols should be followed when handling dihydro-pyranone derivatives?

Methodological Answer: While specific SDS data for this compound is limited, analogous compounds (e.g., 3,4-Dihydro-2H-pyran) require:

  • Ventilation : Use fume hoods to avoid inhalation (flammable liquid class).
  • Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and flame-resistant lab coats.
  • Storage : Inert atmosphere (N₂/Ar) away from oxidizers and strong acids/bases to prevent exothermic reactions .

Q. How are bioactivities of dihydro-pyranone derivatives screened in vitro?

Methodological Answer:

  • Antioxidant Assays : ABTS⁺ radical scavenging (e.g., 3,5-Dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one in Rubus alceaefolius leaf extracts) with IC₅₀ quantification via UV-Vis spectroscopy .
  • Mutagenicity Testing : Ames test with Salmonella typhimurium strains (e.g., TA98/TA100) to assess DNA strand-breaking activity, as seen in DDMP (a Maillard reaction product) .

Advanced Research Questions

Q. How can diastereoselectivity in hetero-Diels-Alder reactions be improved for pyran-4-one synthesis?

Methodological Answer:

  • Catalyst Screening : ZnCl₂ outperforms other Lewis acids (e.g., BF₃·Et₂O) in achieving 87:13 diastereomeric ratios.
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions.
  • Chiral Auxiliaries : Enantiopure β-hydroxyenones enable asymmetric cyclization for enantiomerically pure products .

Q. How to resolve contradictions in reported toxicity data for dihydro-pyranone derivatives?

Methodological Answer:

  • Dose-Dependent Studies : Assess mutagenicity (e.g., DDMP at 0.1–10 mM in TA100 strains) vs. antioxidant activity (e.g., IC₅₀ values < 50 µg/mL).
  • Model System Validation : Compare prokaryotic (Ames test) and eukaryotic (HEK293 cell viability) assays to contextualize toxicity thresholds .

Q. What advanced techniques elucidate the conformational dynamics of this compound?

Methodological Answer:

  • NOESY NMR : Detects spatial proximity of protons (e.g., H3-9 axial vs. equatorial positions) to confirm ring puckering.
  • DFT Calculations : Optimize geometries (B3LYP/6-31G*) and compare with experimental coupling constants (³JHH) .

Q. How to optimize Pd(II)-mediated oxidative cyclization for scale-up?

Methodological Answer:

  • Catalyst Loading : Reduce Pd(OAc)₂ to 2 mol% with co-oxidants (e.g., Cu(OAc)₂) to maintain turnover.
  • Solvent Selection : Dichloroethane (DCE) enhances reaction efficiency vs. THF or MeCN.
  • Workup Strategies : Silica gel chromatography (EtOAc/hexane) isolates products with >95% purity .

Q. What mechanistic insights explain the antioxidant activity of dihydro-pyranones?

Methodological Answer:

  • Radical Trapping : ESR spectroscopy identifies stabilization of ABTS⁺ radicals via hydrogen donation from phenolic -OH groups.
  • Structure-Activity Relationships (SAR) : Methyl substitution at C-6 (e.g., 3,5-Dihydroxy-6-methyl derivatives) enhances electron-donating capacity .

Q. Notes

  • Avoid abbreviations; use full IUPAC names.
  • For GC conditions, verify column compatibility with polar analytes (e.g., DB-5 vs. DB-Wax) .
  • Mutagenicity data requires validation in mammalian models for translational relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.